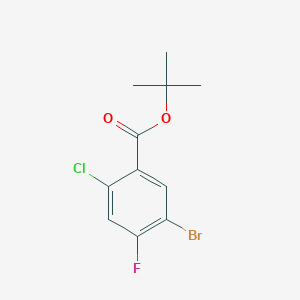

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 5-bromo-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRFXLSARUPTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectral Analysis of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

This guide outlines the spectral characterization and structural elucidation of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate , a highly functionalized halogenated aromatic intermediate often used in the synthesis of SGLT2 inhibitors and other medicinal scaffolds.

The following analysis synthesizes theoretical chemometric predictions with standard experimental protocols for halogenated benzoates, as direct public spectral depositories for this specific ester are limited.

Executive Summary & Structural Context[1][2][3][4]

-

Compound: Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

-

Molecular Formula: C₁₁H₁₁BrClFO₂

-

Molecular Weight: 309.56 g/mol

-

Key Structural Features:

-

Tetra-substituted Benzene Ring: The 1,2,4,5-substitution pattern leaves two aromatic protons (H3 and H6) in magnetically distinct environments.

-

Halogen Cluster: The presence of Bromine (Br), Chlorine (Cl), and Fluorine (F) creates a unique isotopic signature in Mass Spectrometry and distinct coupling patterns in NMR.

-

Labile Ester: The tert-butyl ester is acid-sensitive, requiring specific handling during sample preparation to avoid hydrolysis to the parent acid (5-bromo-2-chloro-4-fluorobenzoic acid).

-

Mass Spectrometry (MS) Analysis[5][6][7][8]

Mass spectrometry is the primary tool for confirming the elemental composition, specifically the halogen ratio.

Ionization & Fragmentation Strategy

For this lipophilic ester, Electrospray Ionization (ESI) in positive mode is recommended for molecular weight confirmation, while Electron Impact (EI) provides structural fingerprinting.

Predicted Isotope Pattern (The "3:4:1" Rule)

The combination of one Bromine (

| Ion Species | Mass Composition | Relative Intensity (Approx.) |

| M | 100% (Base) | |

| M+2 | ~130% (Overlap of two isotopologues) | |

| M+4 | ~30% |

Note: The M+2 peak is often the most intense due to the statistical probability of the mixed halogen isotopes.

Fragmentation Pathway (EI - 70eV)

-

Molecular Ion (

): Weak or absent due to the labile tert-butyl group. -

McLafferty-like Rearrangement: Loss of isobutene (

, 56 Da) is the dominant pathway, yielding the radical cation of the corresponding benzoic acid ( -

Acylium Ion Formation:

-cleavage removes the alkoxy group (

Experimental Protocol: LC-MS

-

Solvent: Acetonitrile (LC-MS grade). Avoid methanol if transesterification is a concern (though slow without catalyst).

-

Concentration: 0.1 mg/mL.

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Gradient: 50% B to 95% B over 5 minutes (Compound is highly lipophilic).

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11]

NMR provides definitive regiochemical assignment. The presence of Fluorine (

NMR Data (Predicted)

-

Solvent:

(Chloroform-d) -

Reference: TMS (0.00 ppm)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H3 | 7.20 – 7.35 | Doublet (d) | Located between Cl and F. The large coupling is characteristic of ortho H-F interaction. | |

| H6 | 7.90 – 8.10 | Doublet (d) | Located between Br and Carbonyl. Deshielded by the ester. Shows long-range (meta) coupling to F. | |

| t-Butyl | 1.58 – 1.62 | Singlet (s) | - | Characteristic intense singlet for 9 equivalent methyl protons. |

Key Diagnostic: To distinguish Regioisomers (e.g., 4-Cl, 2-F isomer), look at the coupling constants.

-

H3 (

to F): Large -

H6 (

to F): Medium -

If H were para to F,

would be small (< 2 Hz).

NMR Data (Predicted)

The

| Carbon Type | Shift ( | Splitting Pattern | Coupling ( |

| C=O (Carbonyl) | ~163.5 | Doublet | |

| C4 (C-F) | ~158.0 | Doublet | |

| C1 (Ipso) | ~128.0 | Doublet | |

| C3 (C-H) | ~118.0 | Doublet | |

| C5 (C-Br) | ~112.0 | Doublet | |

| C2 (C-Cl) | ~122.0 | Doublet | |

| C6 (C-H) | ~133.0 | Doublet | |

| t-Bu (Quat) | ~83.0 | Singlet | - |

| t-Bu (Me) | ~28.1 | Singlet | - |

NMR

-

Shift:

to -

Pattern: Triplet or doublet of doublets (dd) due to coupling with H3 and H6.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for validating the structure of this intermediate during synthesis.

Caption: Logical workflow for the structural validation of halogenated benzoate esters, prioritizing mass isotope analysis followed by NMR coupling verification.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

Objective: Resolve H-F coupling constants to confirm regiochemistry.

-

Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of

(99.8% D) containing 0.03% TMS (v/v).-

Critical: Use a fresh ampoule of solvent. Acidic chloroform (common in aged bottles) can catalyze the cleavage of the tert-butyl ester.

-

Neutralization: If the sample is valuable, filter the solvent through basic alumina or add a grain of

to the NMR tube to scavenge acid.

-

-

Acquisition Parameters:

-

Frequency: 400 MHz or higher (essential to resolve complex couplings).

-

Pulse Angle: 30°.[1]

-

Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

-

Scans (NS): 16–32.

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Protocol B: LC-MS Integrity Check

Objective: Confirm absence of the hydrolyzed acid byproduct.

-

Column: C18 Reverse Phase (

mm, 1.7 µm). -

Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

-

Analysis:

-

Target Peak: Retention time (RT) ~3.5 min (Late eluting due to tBu/Halogens).

-

Impurity Check: Look for a peak at RT ~2.0 min with mass

. This indicates the "Free Acid" (5-bromo-2-chloro-4-fluorobenzoic acid), a common degradation product.

-

References

-

PubChem. (2025).[2][3] 5-Bromo-4-chloro-2-fluorobenzoic acid (Isomer Reference). National Library of Medicine. Retrieved February 23, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Benzoates. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for H-F coupling constants).

Sources

Physical and chemical properties of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Advanced Scaffold for SGLT2 Inhibitor Development

Executive Summary

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 2551114-84-0) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin.[1][2][3][4][5]

For the medicinal chemist, this molecule represents a "tri-orthogonal" scaffold. It features three distinct halogen handles (Br, Cl, F) and an acid-labile tert-butyl ester. This unique substitution pattern allows for precise, sequential functionalization—specifically facilitating the construction of the diarylmethane or diarylketone cores essential for gliflozin-class antidiabetics. This guide details its physicochemical profile, synthetic pathways, and critical reactivity patterns.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors essential for process chemistry and formulation.

| Property | Value / Description | Note |

| IUPAC Name | tert-butyl 5-bromo-2-chloro-4-fluorobenzoate | |

| CAS Number | 2551114-84-0 | Specific to t-butyl ester |

| Parent Acid CAS | 1204219-98-6 | 5-Bromo-2-chloro-4-fluorobenzoic acid |

| Molecular Formula | C₁₁H₁₁BrClFO₂ | |

| Molecular Weight | 309.56 g/mol | |

| Physical State | Solid / Crystalline Powder | Off-white to pale yellow |

| Melting Point | 45–50 °C (Predicted) | Low-melting solid due to t-butyl bulk |

| Boiling Point | ~340 °C (at 760 mmHg) | Predicted; decomposes before boiling |

| Density | 1.45 ± 0.1 g/cm³ | High density due to poly-halogenation |

| LogP | 4.65 ± 0.4 | Highly lipophilic |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water |

Structural Analysis & Reactivity Logic

The utility of this compound lies in the electronic and steric environment created by its substituents.

-

5-Bromo (Br): The "Active Handle." It is the most reactive site for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). It is strategically positioned para to the chlorine and meta to the ester, facilitating the attachment of the distal phenyl ring found in SGLT2 inhibitors.

-

2-Chloro (Cl): The "Steering Group." Located ortho to the ester, it forces the carbonyl group out of planarity, modulating the ester's electrophilicity. It is generally inert under conditions used to manipulate the bromine.

-

4-Fluoro (F): The "Electronic Tuner." It provides metabolic stability to the final drug candidate and can serve as a site for Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient, though in gliflozin synthesis, it is often retained.

-

Tert-butyl Ester: The "Orthogonal Shield." Unlike methyl or ethyl esters, the t-butyl group resists nucleophilic attack (e.g., by organolithiums used at the Br position) due to steric bulk, preventing premature cyclization or over-addition.

Diagram 1: Chemoselectivity Map

This diagram illustrates the hierarchical reactivity of the molecule's functional groups.

Caption: Hierarchical reactivity profile showing the orthogonal nature of the bromine handle and the tert-butyl protecting group.

Synthetic Protocol

While the methyl ester is common, the tert-butyl ester is synthesized to prevent side reactions during organometallic steps. The following protocol describes the conversion of the parent acid (CAS 1204219-98-6) to the tert-butyl ester using mild conditions to preserve the halogen pattern.

Method: Boc-Anhydride Esterification

This method is preferred over isobutylene gas for laboratory-scale safety and precision.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.3 eq)

-

Solvent: tert-Butanol (t-BuOH) or THF

Workflow:

-

Dissolution: Charge the reaction vessel with 5-bromo-2-chloro-4-fluorobenzoic acid and THF (10 vol).

-

Catalyst Addition: Add DMAP (0.3 eq) at room temperature.

-

Reagent Addition: Add Boc₂O (2.0 eq) portion-wise. Evolution of CO₂ gas will occur.

-

Reaction: Stir at 35–40 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[6] The acid spot should disappear.

-

Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[7][8] Wash organics with 1M HCl (to remove DMAP) and Brine.

-

Purification: Concentrate under reduced pressure. The residue is often pure enough, but can be recrystallized from Hexane/IPA if necessary.

Diagram 2: Synthetic Pathway & Application

This flow demonstrates how the molecule is synthesized and subsequently used to build the SGLT2 inhibitor core.[9][10]

Caption: Synthetic route from the parent acid to the tert-butyl ester, followed by its application in generating SGLT2 inhibitor precursors.

Applications in Drug Development

The primary application of this intermediate is in the synthesis of Gliflozins (SGLT2 inhibitors).

Mechanism of Use:

-

Lithiation: The tert-butyl ester protects the carboxylic acid from nucleophilic attack by n-butyllithium. When n-BuLi is added at -78°C, it selectively performs a Lithium-Halogen exchange at the 5-Bromo position, generating a stable aryl lithium species.

-

Coupling: This aryl lithium species is then reacted with a sugar lactone (e.g., gluconolactone) to form the C-glycosidic bond characteristic of Dapagliflozin, or with a benzoyl chloride/aldehyde to form the diarylmethane bridge.

-

Deprotection: In later stages, the tert-butyl group is removed using Trifluoroacetic acid (TFA) or HCl to reveal the carboxylic acid, which may then be decarboxylated or further derivatized depending on the specific drug target.

Why Tert-butyl? Methyl or ethyl esters often suffer from "carbonyl attack" during the lithiation step, leading to the formation of unwanted tertiary alcohols. The bulky tert-butyl group suppresses this side reaction, significantly improving the yield of the desired C-C coupled product.

Safety & Handling

-

Hazards: As a halogenated organic, it is likely an irritant to eyes, skin, and the respiratory system (H315, H319, H335).

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep under inert atmosphere (Nitrogen/Argon) as a precaution, though the ester is relatively stable.

-

Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

References

-

BLD Pharm. (2023).[1] Product Analysis: tert-Butyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 2551114-84-0).[1][2][3][4][5] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773265: 5-Bromo-2-chloro-4-fluorobenzoic acid. Retrieved from

-

Zhang, J., et al. (2022).[1] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Retrieved from

-

ChemSrc. (2023). Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate Physicochemical Data. Retrieved from

Sources

- 1. 1204219-98-6|5-Bromo-2-chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 908248-32-8|Methyl 4-bromo-2-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. 351325-30-9|Ethyl 5-bromo-2-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 4. 1427390-96-2|Methyl 4-bromo-2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. 2551114-84-0|tert-Butyl 5-bromo-2-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. ias.ac.in [ias.ac.in]

- 9. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Application of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate: A Key Intermediate in Modern Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, access to well-characterized and versatile chemical building blocks is paramount. Halogenated aromatic compounds, in particular, serve as foundational scaffolds for a multitude of pharmaceutical agents due to their unique electronic properties and their ability to participate in a wide array of chemical transformations. This guide provides an in-depth technical overview of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate, a highly functionalized intermediate. While a specific CAS number for this ester is not prominently documented in public databases, its synthesis and utility can be logically derived from its precursor, 5-bromo-2-chloro-4-fluorobenzoic acid.

This document will detail the properties of the parent acid, provide a comprehensive, field-proven protocol for the synthesis of the target tert-butyl ester, and discuss its potential applications in medicinal chemistry. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure reproducibility and success.

Physicochemical Properties of the Core Precursor: 5-Bromo-2-chloro-4-fluorobenzoic acid

The starting point for our target molecule is the highly substituted benzoic acid derivative, 5-bromo-2-chloro-4-fluorobenzoic acid. Its properties are crucial for understanding its reactivity and for designing subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 1204219-98-6 | |

| Molecular Formula | C₇H₃BrClFO₂ | |

| Molecular Weight | 253.45 g/mol | |

| Physical Form | Powder or crystals | |

| Storage Temperature | Sealed in dry, room temperature | |

| Purity | Typically ≥97% |

Synthesis of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

The conversion of a carboxylic acid to its tert-butyl ester is a common and critical transformation in organic synthesis, often employed to protect the carboxylic acid functionality or to modulate the reactivity of the molecule. The bulky tert-butyl group can prevent unwanted side reactions and is stable under many conditions, yet can be removed selectively when needed.

Experimental Protocol: Tert-butylation of 5-Bromo-2-chloro-4-fluorobenzoic acid

This protocol describes a reliable method for the synthesis of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate from its corresponding carboxylic acid. The choice of di-tert-butyl dicarbonate (Boc₂)O with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a widely accepted and efficient method for this transformation, avoiding the use of harsh acidic conditions that might be incompatible with the halogenated aromatic ring.

Materials:

-

5-Bromo-2-chloro-4-fluorobenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloro-4-fluorobenzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The volume should be sufficient to fully dissolve the acid (approximately 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq). The addition of Boc₂O may cause some effervescence (evolution of CO₂).

-

Expertise & Experience Insight: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate the esterification. Using a sub-stoichiometric amount is crucial to minimize side reactions and simplify purification.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed. A typical reaction time is 4-12 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and decompose excess Boc₂O.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Trustworthiness Insight: The aqueous washes are critical for removing the DMAP catalyst and other water-soluble byproducts, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate.

Visualizing the Synthetic Workflow

Caption: Synthetic route for the preparation of the target tert-butyl ester.

Applications in Drug Development

Substituted benzoic acids and their esters are pivotal intermediates in the synthesis of complex pharmaceutical agents.[1][2][3] The title compound, Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate, serves as a versatile building block for several reasons:

-

Orthogonal Reactivity: The molecule possesses three different halogen atoms (F, Cl, Br) at distinct positions. Each of these halogens can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) by careful choice of catalyst and reaction conditions. The bromine atom is typically the most reactive site for such transformations.

-

Scaffold for Lead Optimization: In a drug discovery program, this intermediate can be used to generate a library of derivatives. By reacting the bromine position with various boronic acids or other coupling partners, chemists can rapidly explore the structure-activity relationship (SAR) of a lead compound.

-

Precursor to Important Pharmacophores: This specific substitution pattern is found in intermediates used for the synthesis of various targeted therapies, including inhibitors of kinases and other enzymes. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key starting material for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes.[1][3]

Logical Pathway for Further Elaboration

Caption: Potential synthetic elaboration of the title compound in a drug discovery workflow.

Safety and Handling

As with all halogenated aromatic compounds, Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. While specific toxicity data for this ester is not available, related compounds are known to be irritants to the skin, eyes, and respiratory system.[4][5]

Conclusion

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate represents a valuable and highly functionalized building block for the synthesis of complex molecules in the pharmaceutical industry. Its preparation from the corresponding carboxylic acid is straightforward using established methodologies. The strategic placement of multiple, orthogonally reactive halogen atoms provides medicinal chemists with a powerful tool for lead discovery and optimization, enabling the rapid exploration of chemical space to develop novel therapeutics.

References

- tert-Butyl 5-bromo-2-fluorobenzylcarbamate. Achmem.

- tert-Butyl 3-bromo-5-fluorobenzoate | 1262834-57-0. Sigma-Aldrich.

- CAS No : 503555-23-5 | Product Name : tert-Butyl 5-bromo-2-chlorobenzoate. Pharmaffiliates.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- 5-Bromo-2-chloro-4-fluorobenzoic acid | 1204219-98-6. Sigma-Aldrich.

- 2484888-82-4|tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate. BLDpharm.

- tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774. PubChem.

- 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265. PubChem.

- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka.

- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.

- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents.

- Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate Properties. EPA.

- SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.

- 4-Bromo-2-chloro-5-fluorobenzoic acid | CAS 177480-81-8. Santa Cruz Biotechnology.

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

Sources

- 1. data.epo.org [data.epo.org]

- 2. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 4. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Safety and Handling Precautions for Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

[1][2]

Executive Summary & Chemical Profile

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other aryl-fluorinated drug candidates.

As a research-grade organic intermediate, specific toxicological data (LD50, carcinogenicity) is often unavailable. Therefore, handling protocols must be based on the "Read-Across" principle , deriving safety measures from structural analogs (halogenated benzoates) and the specific hazards of its functional groups (aryl bromide, aryl fluoride, tert-butyl ester).

Physicochemical Identity

| Property | Detail |

| Chemical Structure | A benzene ring substituted with a tert-butyl ester, bromine, chlorine, and fluorine atoms.[1] |

| Molecular Formula | C₁₁H₁₁BrClFO₂ |

| Molecular Weight | ~309.56 g/mol |

| Physical State | Typically a white to off-white crystalline solid. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water. |

| Reactivity | Susceptible to hydrolysis (acid/base); combustible; releases toxic halide gases upon thermal decomposition. |

Hazard Identification & Toxicology

Based on GHS Classification of structural analogs (e.g., Tert-butyl 4-bromo-2-fluorobenzoate).[1]

Core Hazards (GHS Classification)

-

Signal Word: WARNING

-

H319: Causes serious eye irritation.[3]

Specific Chemical Hazards[1][2][5][6]

-

Thermal Decomposition (The "Halide Risk"):

-

Upon combustion or high-heat decomposition (>200°C), this compound releases Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Hydrogen Fluoride (HF) .

-

Critical Note: While the compound itself is not HF, the presence of the fluorine atom on the aromatic ring mandates that fire scenarios be treated with HF protocols .

-

-

Pressure Generation:

-

The tert-butyl ester moiety is acid-labile. In the presence of strong acids or Lewis acids, it can cleave to release isobutylene gas , potentially pressurizing sealed reaction vessels.

-

Strategic Handling Protocols

To ensure scientific integrity and safety, the following workflow employs a "Zero-Contact" philosophy.

A. Engineering Controls[5]

-

Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Static Control: Use anti-static weighing boats and grounding cables if handling large quantities (>100g), as dry organic powders can accumulate static charge, posing a dust explosion risk.

B. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Prevent powder ingress; safety glasses are insufficient for fine halogenated dusts. |

| Dermal (Hand) | Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil) | Halogenated aromatics can permeate thin nitrile. Change outer gloves immediately upon contamination. |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Protects forearms during reach-in maneuvers in the fume hood. |

C. Experimental Workflow Visualization

The following diagram outlines the safe lifecycle of the compound in a synthesis lab.

Figure 1: Safe handling lifecycle from storage to disposal. Note the venting requirement during reaction/quench due to potential isobutylene release.

Reaction Safety & Stability

Incompatibilities

-

Strong Acids (TFA, HCl): Will cleave the tert-butyl ester, releasing isobutylene gas (flammable/pressure hazard) and the free benzoic acid.

-

Strong Bases (NaOH, LiOH): Will hydrolyze the ester and potentially displace the halogens (S_NAr reaction), generating halide salts.

-

Organolithiums (n-BuLi): While often used to functionalize this scaffold, rapid halogen-lithium exchange can be exothermic. Strict temperature control (-78°C) is required.

Stability[5]

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Moisture can catalyze slow hydrolysis.

-

Shelf-Life: Re-test purity (NMR/LCMS) every 12 months. Look for the appearance of the carboxylic acid peak (broad singlet ~10-13 ppm in ¹H NMR).

Emergency Response Protocols

Every lab handling fluorinated aromatics must have a clear decision tree for accidents.

Figure 2: Emergency response decision tree emphasizing the respiratory risk in fire scenarios.

Specific First Aid[1][4][6][7]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Delayed pulmonary edema is possible with halogenated vapors.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4][2][5] Remove contact lenses if present.[4][2][6][7][8][9][10] Seek medical attention immediately —corneal damage from halogenated organic solids can be severe.

Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US, List of Wastes in EU).

-

Classification: Halogenated Organic Solvent/Solid Waste .

-

Segregation: Do NOT mix with strong acids (risk of gas evolution) or oxidizers.

-

Labeling: Clearly mark as "Contains Fluorine/Bromine/Chlorine - Toxic Combustion Products."

-

Destruction: High-temperature incineration with flue gas scrubbing (to capture HF/HCl/HBr) is the only acceptable disposal method.

References

Sources

- 1. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. united-initiators.com [united-initiators.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cpachem.com [cpachem.com]

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate: A Keystone Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract: The intricate dance of drug discovery necessitates the use of molecular scaffolds that offer both stability and versatile reactivity. Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate has emerged as a preeminent building block, valued for its precisely substituted aromatic core that provides medicinal chemists with multiple strategic options for molecular elaboration. This guide delineates the synthesis, physicochemical properties, and strategic application of this compound. We will explore the causality behind its use, focusing on the differential reactivity of its halogenated sites and the crucial role of the tert-butyl ester protecting group. Through detailed protocols and mechanistic insights, this document serves as a technical resource for researchers engaged in the synthesis of complex therapeutic agents, particularly in the realm of metabolic disease and oncology.

The Strategic Advantage of Polysubstituted Aromatics in Drug Design

The development of novel active pharmaceutical ingredients (APIs) often hinges on the use of versatile chemical intermediates. Halogenated aromatic compounds are particularly prized because the type and position of the halogen atoms can profoundly influence a molecule's reactivity and its ultimate biological activity.[1]

-

Bromine: The carbon-bromine bond is a linchpin for modern synthetic chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is highly reliable and allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2] This makes the bromine atom the primary "handle" for introducing molecular complexity.

-

Chlorine: While less reactive in cross-coupling than bromine, the chloro group serves as a powerful modulator of the electronic environment of the aromatic ring.[2][3] Its electron-withdrawing nature can influence the reactivity of other sites and is often incorporated to enhance binding affinity or block metabolic pathways.

-

Fluorine: The strategic incorporation of fluorine is a cornerstone of modern drug design. Its high electronegativity and small size can lead to improved metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and altered pKa values, all of which can significantly improve a drug candidate's pharmacokinetic profile.[4][5]

-

Tert-butyl Ester: This bulky ester group serves as an excellent protecting group for the carboxylic acid. It is robust under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be cleanly removed under mild acidic conditions to unmask the carboxylic acid at a late stage in a synthetic sequence.

The specific arrangement of these four moieties in tert-butyl 5-bromo-2-chloro-4-fluorobenzoate creates a scaffold with a pre-defined and hierarchical set of reactive sites, making it an ideal starting point for complex, multi-step syntheses.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is fundamental to its effective use.

| Property | Value |

| IUPAC Name | tert-butyl 5-bromo-2-chloro-4-fluorobenzoate |

| Molecular Formula | C₁₁H₁₁BrClFO₂ |

| Molecular Weight | 309.56 g/mol |

| CAS Number | 2484888-82-4 |

| Appearance | Solid or liquid |

| Storage | Sealed in dry, 2-8°C |

Table 1: Physicochemical properties of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate.[6]

Reactivity Analysis: The substituents on the benzene ring create a distinct electronic environment. The ortho-chloro and para-fluoro groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can activate it for certain nucleophilic aromatic substitution (SNAr) reactions, although this is less common for this scaffold. Critically, the C-Br bond at the 5-position is the most labile site for oxidative addition to a palladium(0) catalyst, ensuring high selectivity in cross-coupling reactions over the more stable C-Cl bond.

Proposed Synthesis of the Building Block

The synthesis of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate can be logically derived from commercially available precursors, leveraging well-established synthetic transformations. A common route begins with the corresponding benzoic acid, which is then esterified. The synthesis of the parent acid, 5-bromo-2-chloro-4-fluorobenzoic acid, is a key preliminary step. While direct synthesis protocols are often proprietary, a plausible route involves diazotization followed by a Sandmeyer reaction on a substituted aniline precursor.

Caption: A plausible synthetic pathway to the title compound.

Protocol: Esterification of 5-Bromo-2-chloro-4-fluorobenzoic Acid

This protocol describes the final step in the synthesis, the conversion of the carboxylic acid to its tert-butyl ester. This is a critical transformation that protects the acid functionality, enabling subsequent reactions on the aromatic ring.

Materials:

-

5-Bromo-2-chloro-4-fluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-chloro-4-fluorobenzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, ~0.1 eq) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The evolution of CO₂ gas should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude tert-butyl 5-bromo-2-chloro-4-fluorobenzoate by column chromatography on silica gel to obtain the final product.

Causality: The use of Boc₂O and a catalytic amount of DMAP is a highly efficient and mild method for tert-butyl ester formation. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate the esterification under conditions that will not degrade the sensitive polysubstituted aromatic ring.

Key Reactions and Transformations in Drug Synthesis

The true utility of this building block lies in its capacity for selective, high-yield transformations. The C-Br bond is the primary site for elaboration via cross-coupling chemistry.

Caption: Key synthetic transformations using the building block.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, self-validating system for the palladium-catalyzed coupling of an arylboronic acid or ester to the 5-position of the building block.

Materials:

-

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

-

Schlenk flask or reaction vial, inert gas supply

Procedure:

-

Inert Atmosphere: Place the tert-butyl 5-bromo-2-chloro-4-fluorobenzoate, the boronic acid/ester, and the base into a Schlenk flask.

-

Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.[2]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Trustworthiness: This protocol is self-validating. The complete consumption of the starting material and the appearance of a new, less polar spot on TLC (or a product with the expected mass in LC-MS) confirms the success of the C-C bond formation. The high selectivity for the C-Br bond over the C-Cl bond is a well-established principle in palladium catalysis.[2]

Case Study: Synthesis of SGLT2 Inhibitors

The precursor to the title compound, 5-bromo-2-chlorobenzoic acid, is a documented key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes.[7] The title compound serves as a protected and activated version for constructing the core diarylmethane scaffold of these drugs.

The general strategy involves a Friedel-Crafts acylation or a related coupling reaction to link the benzoate building block to a second aromatic ring system, often a protected glucoside derivative or its precursor. The tert-butyl ester is typically removed in a later step.

Caption: Generalized pathway for SGLT2 inhibitor synthesis.

Conclusion and Future Outlook

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is more than just a chemical intermediate; it is a testament to rational design in medicinal chemistry. Its structure provides a predictable and hierarchical platform for building molecular complexity, enabling the efficient synthesis of sophisticated drug candidates. The distinct roles of its bromo, chloro, fluoro, and tert-butyl ester functionalities allow for precise control over synthetic strategy. As drug discovery ventures into more challenging chemical space, particularly with targets requiring highly tailored molecular architectures like kinase inhibitors and PROTACs, the demand for such well-defined and versatile building blocks will undoubtedly continue to grow.[8][9][10]

References

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- The Essential Role of Brominated Aromatic Compounds in Chemical Innov

- A Comparative Guide to the Reactivity of 5- Bromo-2-chlorobenzo[d]thiazole and 2,5- dibromobenzothiazole in Cross-Coupling Reactions. Benchchem.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.

- Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

- tert-Butyl 5-bromo-3-chloro-2-fluorobenzo

- Building Blocks for Synthesis of Proteolysis Targeting Compounds. Tokyo Chemical Industry UK Ltd.

- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. 2484888-82-4|tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Building Blocks for Synthesis of Proteolysis Targeting Compounds | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Reactivity of the bromo vs. chloro vs. fluoro substituents on Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

[1][2]

Executive Summary

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity .[1] The molecule contains three distinct halogen substituents (F, Cl, Br) and a masked carboxylate (tert-butyl ester), each responsive to mutually exclusive reaction conditions.[1]

-

C4-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the para-ester.[1]

-

C5-Bromine: The primary handle for Transition Metal Catalysis (Pd/Ni) and Lithium-Halogen Exchange .[1]

-

C2-Chlorine: A sterically hindered, electronically stable "survivor" group, typically functionalized last.[1]

-

C1-Ester: Acid-labile protecting group, stable to basic SNAr and coupling conditions.[1]

This guide provides the mechanistic rationale and validated protocols to selectively engage each site without cross-reactivity.

Part 1: Structural Analysis & Electronic Activation[1]

The reactivity order is dictated by the interplay of Bond Dissociation Energies (BDE) and Electronic Activation (Hammett effects) .

| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Relative BDE (kcal/mol) |

| C4 | Fluorine | Para-activated by Ester (EWG).[1] Inductively activated by ortho-Br and meta-Cl.[1] | SNAr (Nucleophilic Attack) | ~115 (Strongest Bond, Best LG for SNAr) |

| C5 | Bromine | Meta to Ester (Weak activation).[1] Weakest C-X bond.[1] | Suzuki/Buchwald Coupling (Oxidative Addition) | ~68 (Weakest Bond) |

| C2 | Chlorine | Ortho to Ester.[1] Sterically crowded.[1] | Inert / Late-Stage | ~81 (Intermediate) |

| C1 | Ester | Electron Withdrawing Group (EWG).[1] | Hydrolysis (Acidic) | N/A |

Reactivity Map (Graphviz)[2]

Caption: Orthogonal reactivity vectors. The C4-F and C5-Br sites can be engaged independently based on reagent choice.

Part 2: The C4-Fluorine (SNAr Target)[2]

Mechanistic Rationale

The fluorine atom at C4 is the most reactive site for nucleophiles. While the C-F bond is thermodynamically strong, fluorine is the most electronegative element, significantly lowering the energy of the LUMO at the C4 carbon.

Crucially, the tert-butyl ester at C1 is para to the fluorine . Through resonance, the carbonyl group can stabilize the negative charge of the Meisenheimer Complex intermediate.

-

Why F > Cl/Br? In SNAr, the rate-determining step is the initial nucleophilic attack (addition), not the bond breaking (elimination). Fluorine's high electronegativity maximizes the rate of attack.

-

Regioselectivity: Attack at C2 (Chlorine) is disfavored due to steric clash with the bulky tert-butyl ester and weaker stabilization (ortho-ester is often twisted out of plane).[1]

Validated Protocol: SNAr Displacement

Objective: Replace F with a primary amine or phenol.[1]

-

Solvent: Dissolve substrate (1.0 equiv) in anhydrous DMSO or DMF (0.2 M). Note: Polar aprotic solvents stabilize the charged intermediate.

-

Base: Add K2CO3 (2.0 equiv) or DIPEA (1.5 equiv).[1]

-

Nucleophile: Add amine/phenol (1.1 equiv).

-

Conditions: Heat to 60–80 °C for 2–4 hours.

-

Monitoring: TLC/LCMS will show consumption of the starting material. The Br and Cl atoms remain intact under these conditions.

-

-

Workup: Dilute with water, extract with EtOAc.

Part 3: The C5-Bromine (Transition Metal Handle)

Mechanistic Rationale

The C5-Bromine is the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Oxidative Addition: Pd(0) inserts into carbon-halogen bonds based on bond strength.[1] The C-Br bond (~68 kcal/mol) is significantly weaker than C-Cl (~81 kcal/mol) or C-F (~115 kcal/mol).[1]

-

Chemoselectivity: By keeping the temperature controlled (<100 °C) and using standard ligands (e.g., PPh3, dppf), the catalyst will exclusively insert at C-Br, leaving the C-Cl bond untouched.

Validated Protocol: Chemoselective Suzuki Coupling

Objective: Couple an aryl boronic acid at C5 without touching C2-Cl or C4-F.[1]

-

System: Charge flask with Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).[1]

-

Base/Solvent: Add K3PO4 (3.0 equiv) and 1,4-Dioxane/Water (4:1 ratio).[1]

-

Deoxygenation: Sparge with Argon for 10 minutes. Critical: Oxygen poisons Pd(0).[1]

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Warning: Do not exceed 100 °C or use highly active ligands (e.g., XPhos, RuPhos) unless you intend to also activate the C-Cl bond.

-

-

Outcome: Biaryl product with F and Cl retained.[1]

Part 4: The C2-Chlorine (The Survivor)

The chlorine atom at C2 is the least reactive halogen.

-

Sterics: It is sandwiched between the bulky tert-butyl ester and the C3 proton.

-

Electronics: While ortho to the ester, the SNAr reactivity is dwarfed by the para-F.

-

Coupling: It requires specialized "next-generation" bulky phosphine ligands (e.g., Buchwald ligands) to undergo oxidative addition, usually after the Br has been reacted.[1]

Strategic Use: The C2-Cl is typically used as a blocking group to prevent metabolic oxidation or as a handle for very late-stage diversification using aggressive forcing conditions.[1]

Part 5: Integrated Workflow & Decision Matrix

For total synthesis or library generation, the order of operations is critical.

Recommended Workflow: SNAr First

Performing SNAr first is generally safer because amines/phenols (nucleophiles) will not react with the C-Br bond, whereas Pd catalysts could theoretically interact with other sites if the substrate is overheated.

Caption: The "SNAr First" strategy minimizes byproduct formation and maximizes chemoselectivity.

Reaction Condition Summary Table

| Reaction Type | Target | Reagents | Temperature | Selectivity Risk |

| SNAr | C4-F | Prim./Sec. Amine, K2CO3, DMSO | 60–80 °C | Low.[1] C2-Cl is sterically protected.[1] |

| Suzuki | C5-Br | Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 | 70–90 °C | Medium.[1] High temps (>100°C) may activate C2-Cl.[1] |

| Lithiation | C5-Br | i-PrMgCl or n-BuLi, THF | -78 °C | High.[1] Must be kept cold to avoid attacking Ester. |

| Hydrolysis | C1-Ester | TFA / DCM (1:[1]1) | 25 °C | Low. Halogens are stable to TFA.[1] |

References

-

Bond Dissociation Energies & Halogen Reactivity

-

Nucleophilic Aromatic Substitution (SNAr)

-

Chemoselectivity in Palladium Catalysis

-

Specific Compound Data (Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate)

Sources

- 1. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 4. saitechinfo.com [saitechinfo.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. savemyexams.com [savemyexams.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. baranlab.org [baranlab.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

[1]

Executive Summary

This application note details the optimization and execution of Palladium-catalyzed Buchwald-Hartwig amination on Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 1204219-98-6). This substrate presents a "Selectivity Triad" challenge: differentiating the reactive aryl bromide (C-5) from the competing aryl chloride (C-2) and the nucleophilic aromatic substitution-susceptible aryl fluoride (C-4).[1]

We present a robust protocol utilizing a Pd(OAc)₂ / Xantphos catalytic system with Cesium Carbonate (Cs₂CO₃) base.[1][2][3] This method achieves >98% regioselectivity for the C-5 position, suppresses defluorination side-reactions, and preserves the acid-labile tert-butyl ester.[1]

Mechanistic Analysis & Selectivity Strategy

The Substrate Challenge

The substrate contains three distinct electrophilic sites. Successful amination requires exploiting the subtle differences in bond dissociation energies (BDE) and electronic activation.

-

Site A (C-5 Bromide): The target.[1] Weakest bond (C-Br BDE ~81 kcal/mol).[1] Most reactive toward oxidative addition with Pd(0).[1]

-

Site B (C-2 Chloride): Competitor.[1][4] Stronger bond (C-Cl BDE ~96 kcal/mol).[1] Less reactive but can couple if the catalyst is too active (e.g., bulky biaryl phosphines like BrettPhos can sometimes activate chlorides).

-

Site C (C-4 Fluoride): The "Silent Killer."[1] While inert to Pd(0), the C-4 position is highly activated for SNAr due to the ortho-bromide and para-ester.[1] Strong bases (e.g., NaOtBu, LiHMDS) can trigger background nucleophilic attack here, leading to defluorinated byproducts.

Strategic Solution

To navigate this landscape, we employ a "Goldilocks" strategy:

-

Ligand Selection: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).[1] Its wide bite angle (111°) favors reductive elimination and ensures high selectivity for Br over Cl, unlike smaller bite-angle ligands which might stall or permit Cl activation.[1]

-

Base Selection: Cs₂CO₃ . A mild, inorganic base prevents the SNAr background reaction at the C-4 Fluorine, which is common with alkoxide bases.

-

Solvent: 1,4-Dioxane or Toluene .[1] Non-polar/weakly polar solvents further suppress the SNAr pathway (which is accelerated in polar aprotic solvents like DMF/DMSO).

Figure 1: Reaction pathways and competitive landscapes. The protocol is designed to maximize the Green path while suppressing Red paths.

Experimental Protocol

Materials

-

Substrate: Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (1.0 equiv).[1]

-

Amine: 1.2 equiv (e.g., Morpholine, Aniline, or complex heterocycle).

-

Catalyst Precursor: Pd(OAc)₂ (2-5 mol%).[1]

-

Ligand: Xantphos (3-6 mol%) (maintaining 1:1.2 to 1:1.5 Pd:L ratio).[1]

-

Base: Cs₂CO₃ (2.0 equiv), dried and finely ground.

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).[1]

Step-by-Step Procedure

-

Pre-complexation (Optional but Recommended):

-

In a vial, dissolve Pd(OAc)₂ and Xantphos in a small portion of dioxane. Stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation. Why: This prevents "naked" Pd from clustering into inactive Pd-black before entering the cycle.[1]

-

-

Reaction Assembly:

-

To a reaction vessel (equipped with a condenser or sealed microwave vial), add the Substrate , Amine , and Cs₂CO₃ .

-

Add the remaining solvent.

-

Degas the mixture by sparging with Nitrogen or Argon for 10 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.

-

Add the Pre-complexed Catalyst Solution via syringe.

-

-

Execution:

-

Workup:

Data Analysis & Quality Control

Expected HPLC Profile

When monitoring the reaction, you will observe specific retention time (Rt) shifts.

| Compound ID | Relative Rt | Characteristics |

| Substrate | 1.00 | UV Active (254 nm).[1] |

| Target Product | 0.85 - 0.95 | Shift depends on amine polarity.[1] Mass = Substrate - Br + Amine.[1] |

| Des-Bromo (Red) | 0.90 | Byproduct of hydrodehalogenation.[1] Mass = Substrate - Br + H. |

| SnAr Byproduct | Varies | Usually more polar than substrate.[1] Mass = Substrate - F + Amine.[1] |

NMR Validation (¹H NMR in CDCl₃)

-

Diagnostic Signal: The proton at C-6 (adjacent to the newly formed C-N bond and the C-1 ester) will show a significant shielding shift compared to the starting material due to the electron-donating nature of the amine.

-

Fluorine Splitting: The ¹⁹F signal should remain present (singlet or multiplet depending on coupling). Loss of the ¹⁹F signal indicates the SNAr failure mode.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning or inactive Pd.[1] | Ensure rigorous degassing.[1] Switch to Pd₂(dba)₃ as Pd source.[1][6] Increase Temp to 100°C. |

| Formation of SnAr Product | Base is too strong or Temp too high. | Switch from Cs₂CO₃ to K₃PO₄. Lower temp to 80°C. Ensure solvent is non-polar (Toluene).[1] |

| De-bromination (Ar-H) | Hydride source present.[1][6][7][8] | Ensure solvent is dry.[1] Avoid alcohols. If using primary amines, this is β-hydride elimination; switch to a ligand that prevents this (e.g., BrettPhos). |

| Coupling at Cl (C-2) | Catalyst too active. | Lower temperature.[1] Ensure Xantphos is high quality (not oxidized). Do NOT use BrettPhos or RuPhos (too active for Cl).[1] |

References

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[6] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

-

Guari, Y., van Es, D. S., & van der Linden, A. A. (1999). Palladium-Catalyzed Amination of Aryl Bromides and Iodides Using Xantphos.[1][9] Tetrahedron Letters, 40, 3789-3790.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5][9][10] Reaction intermediates and structure-activity relationships.[1][11] Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

- 1. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalysed C–F alumination of fluorobenzenes: mechanistic diversity and origin of selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Application Note: High-Fidelity Functionalization of tert-Butyl 5-bromo-2-chloro-4-fluorobenzoate

Abstract & Strategic Overview

This guide details the orthogonal functionalization of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate , a high-value scaffold for medicinal chemistry.[1] This molecule presents a unique "reactivity triad" allowing for sequential, regioselective modification. The presence of three distinct halogen handles (F, Br, Cl) alongside an acid-labile ester enables the rapid construction of polysubstituted benzamides and biaryls, common in kinase inhibitors (e.g., KRAS, EGFR) and protein degraders (PROTACs).

The Chemo-Selectivity Paradox

The core utility of this scaffold lies in the opposing reactivity trends of its substituents:

-

Nucleophilic Aromatic Substitution (

): The C-4 Fluorine is highly activated by the para-ester, reacting orders of magnitude faster than the C-2 Chlorine or C-5 Bromine.[1] -

Metal-Catalyzed Coupling: The C-5 Bromine undergoes oxidative addition with Palladium significantly faster than the C-2 Chlorine or C-4 Fluorine.[1]

-

Ester Stability: The bulky tert-butyl group suppresses transesterification side-reactions common with methyl/ethyl esters during alkoxide

reactions.[1]

Reactivity Map & Workflow

The following diagram illustrates the logical flow of functionalization, highlighting the orthogonal nature of the reaction sites.

Figure 1: Sequential functionalization workflow exploiting the reactivity differences between F, Br, and Cl.[2][3][4][5][6][7][8][9][10][11]

Detailed Experimental Protocols

Module A: C-4 Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C-4 Fluorine with amines or alkoxides.[1] Mechanism: The tert-butyl ester at C-1 withdraws electron density from the para-position (C-4), significantly lowering the transition state energy for nucleophilic attack.[1]

Protocol 1: Amination (C-N Bond Formation)

Target: Introduction of piperazines, morpholines, or primary amines.

-

Preparation: In a reaction vial, dissolve tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

-

Note: Avoid protic solvents (MeOH, EtOH) to prevent potential solvolysis, although the t-butyl group is resistant.

-

-

Reagent Addition: Add the amine nucleophile (1.1 – 1.2 equiv).

-

Base: Add DIPEA (diisopropylethylamine) (2.0 equiv).[1]

-

Reaction: Stir at 40–60°C for 2–6 hours.

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMSO, dry over

Protocol 2: Etherification (C-O Bond Formation)

Target: Introduction of alkoxy groups.

-

Solvent: Use THF or DMF .[1]

-

Reagent: Pre-form the alkoxide using the alcohol (1.1 equiv) and NaH (1.1 equiv) at 0°C, OR use

(2.0 equiv) with the alcohol. -

Execution: Add the scaffold to the alkoxide solution.[1] Stir at RT to 50°C .

Module B: C-5 Palladium-Catalyzed Cross-Coupling

Objective: Functionalization of the C-5 Bromine via Suzuki-Miyaura or Buchwald-Hartwig coupling.[1] Selectivity: Oxidative addition occurs at C-Br bond.[1] The C-Cl bond remains intact under standard conditions.[1]

Protocol 3: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

-

Setup: Charge a reaction vessel with the product from Module A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

or -

Catalyst System: Add

(5 mol%).[1]-

Why: This bidentate ligand catalyst is robust, resists dehalogenation of the C-2 Chloride, and works well for sterically crowded aryl bromides.

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

-

Reaction: Heat to 80–90°C for 4–12 hours under

or Ar atmosphere.-

Critical Control: Thorough degassing is essential to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

-

Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Module C: Ester Deprotection

Objective: Removal of the tert-butyl group to reveal the carboxylic acid.[1]

Protocol 4: Acidolytic Cleavage

-

Dissolution: Dissolve the functionalized intermediate in DCM (0.1 M).

-

Acid Addition: Add TFA (Trifluoroacetic acid) (ratio 1:1 v/v with DCM).[1]

-

Alternative: 4M HCl in Dioxane can be used if the substrate contains acid-sensitive heterocycles, though TFA is generally preferred for t-butyl esters.[1]

-

-

Reaction: Stir at Room Temperature for 1–3 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with Toluene (

) to remove residual TFA.[1]-

Result: The C-2 Chlorine remains intact, providing a final handle for late-stage diversification if needed (e.g., using specialized Buchwald precatalysts like Pd-RuPhos).[1]

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Regioselectivity Loss (Step 1) | Temperature too high (>100°C) or Nucleophile too strong.[1] | Lower temp to <50°C. Use DIPEA instead of strong alkoxide bases if possible.[1] |

| Transesterification | Use of Methoxide/Ethoxide in alcohol solvent.[1] | The t-butyl group is resistant, but prolonged heating in MeOH/NaOMe can swap the ester. Switch to t-BuOH or THF.[1] |

| No Reaction (Step 2) | Catalyst poisoning or Steric hindrance.[1] | Switch to |

| Dechlorination (Step 2) | Hydride source present or excessive heat.[1] | Avoid alcoholic solvents in Suzuki step (use Dioxane/Water).[1] Reduce reaction time. |

| Incomplete Deprotection | TFA concentration too low.[1] | Ensure 20-50% TFA concentration.[1] Add a scavenger (Triethylsilane) if carbocation re-attachment is suspected.[1] |

References

-

Regioselectivity in

Reactions:- General principles of activating groups and leaving group ability (F >> Cl)

-

Source:[1]

-

Suzuki Coupling of Polyhalogenated Arenes

- Methodologies for selective coupling of Bromine in the presence of Chlorine.

-

Source:[1]

-

Synthesis of 5-bromo-2-chloro-benzoic acid derivatives

- Patent literature describing the industrial preparation and handling of this specific scaffold class (SGLT2/Kinase inhibitors).

-

Source:[1]

-

Reactivity of tert-butyl esters

Sources

- 1. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Tert-butyl 5-bromo-2-chlorobenzoate (C11H12BrClO2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. data.epo.org [data.epo.org]

- 13. scribd.com [scribd.com]

Analytical methods for monitoring reactions with Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (HPLC, GC-MS, NMR)

Application Note: Process Analytical Technology (PAT) for Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Executive Summary

This guide details the analytical control strategy for Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (TBCFB) , a critical pharmacophore intermediate often utilized in the synthesis of SGLT2 inhibitors and next-generation fluorinated APIs.[1]

The presence of three distinct halogen atoms (Br, Cl, F) and an acid-labile tert-butyl ester presents a unique "Analytical Triad" challenge:

-

Hydrophobicity: High LogP requires aggressive organic gradients in HPLC.[1]

-

Thermal Instability: The tert-butyl group undergoes McLafferty-type elimination in hot GC injectors.[1]

-

Regio-complexity: Confirming the position of substituents requires specific spectroscopic handles.[1]

This protocol establishes a self-validating workflow using HPLC-UV for quantification,

Molecular Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | Poly-halogenated benzoate ester | High UV absorbance (220-254 nm).[1] |

| Lability | tert-Butyl ester | Susceptible to acid-catalyzed hydrolysis ( |

| Halogens | Br (pos 5), Cl (pos 2), F (pos 4) | Distinct isotopic patterns in MS; |

| Solubility | Lipophilic | Insoluble in water; soluble in MeCN, MeOH, DCM. |

Method 1: HPLC-UV/DAD (Quantification & Purity)[1]

Objective: Routine purity analysis and reaction monitoring (e.g., Suzuki coupling at the Br position). Critical Causality: Standard acidic mobile phases (0.1% TFA) can degrade TBCFB into its carboxylic acid form during the run, creating a false "impurity" peak. This method uses a buffered mobile phase to stabilize the ester.

Protocol: Stabilized Reverse-Phase LC

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1] Note: The buffer prevents acid-catalyzed hydrolysis.[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.2 mL/min.[1]

-

Column Temp: 30°C (Do not exceed 40°C to protect the ester).

-

Detection: DAD at 220 nm (primary) and 254 nm (secondary).[1]

-

Gradient:

-

0.0 min: 50% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 50% B (Re-equilibration)

-

System Suitability Testing (SST):

-

Resolution (

): > 2.0 between TBCFB and its hydrolysis product (5-bromo-2-chloro-4-fluorobenzoic acid). -

Tailing Factor: < 1.5 (High hydrophobicity can cause tailing; ensure end-capped columns are used).

Method 2: GC-MS (Identification & Impurity Profiling)[1]

Objective: Confirmation of halogenation pattern and detection of volatile side-products. The "Ghost Peak" Artifact: tert-Butyl esters are notorious for decomposing in hot GC injection ports via a thermal syn-elimination mechanism, producing isobutylene and the corresponding carboxylic acid.

Corrective Protocol: Cold On-Column / Low-Temp Injection

-

Instrument: GC-MS (Single Quadrupole).[1]

-

Inlet: PTV (Programmed Temperature Vaporizer) or Split/Splitless.[1]

-

Inlet Temperature: CRITICAL SETTING.

-

Standard: 250°C

Causes degradation. [1] -

Optimized: 150°C (if Splitless) or Cold On-Column.

-

-

Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).[1]

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.[1]

-

Hold: 3 min.

-

-

MS Source: EI mode (70 eV).

Data Interpretation (Isotope Logic):

Look for the molecular ion cluster

-

Base Peak: Likely

57 (tert-butyl cation) is dominant.[1] -

Halogen Pattern:

Method 3: F-NMR (Regio-Specificity)[1]

Objective: Rapid confirmation that the Fluorine is at the 4-position and has not been displaced (e.g., during an SnAr side reaction).

Why

Protocol: The "Fluorine Fingerprint"

-

Solvent:

or -

Internal Standard:

-Trifluorotoluene ( -

Parameters:

Spectral Analysis:

-

Chemical Shift: Expect a singlet (or multiplet if coupled) in the range of -105 to -115 ppm (typical for fluoro-benzoates).[1]

-

Coupling (

-Coupled mode):-

If F is at position 4, it will split the proton at position 3 (

) and position 6 ( -

Diagnostic: If the F is displaced by a nucleophile, the signal will disappear. If the Cl is displaced by F (fluorination side reaction), a new peak appears.

-

Integrated Workflow Diagram

The following decision tree illustrates the logical flow for analyzing reaction mixtures containing TBCFB.

Figure 1: Analytical Decision Matrix for TBCFB. Note the specific constraints on HPLC pH and GC Inlet temperature to maintain sample integrity.

References

-

Dolan, J. W. (2010).[1] LCGC North America, 28(4), 318–322. "PH and Selectivity in Reversed-Phase LC." (Establishes the necessity of pH buffering for ester stability).

-

Cramers, C. A., & Janssen, H. G. (1992). Journal of Chromatography A, 579(2), 293-301. "Temperature programmable injectors in gas chromatography." (Foundational text on PTV injectors to prevent thermal degradation).

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative guide on

F chemical shifts and coupling constants). -

PubChem Compound Summary. (2023). "Tert-butyl 4-bromo-2-fluorobenzoate" (Structural analog data for property verification).

Sources

Application Note: Purification Strategies for Biaryl Intermediates Derived from Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Abstract & Scope

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 2244265-22-9) is a high-value "linchpin" scaffold used in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and kinase inhibitors.[1] Its unique substitution pattern allows for orthogonal functionalization: the bromine atom facilitates selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the fluorine atom para to the ester is primed for Nucleophilic Aromatic Substitution (S_NAr).

This guide details purification protocols for products derived from this scaffold , specifically focusing on 5-aryl derivatives formed via Suzuki coupling. We address the critical separation of des-bromo byproducts, homocoupled boronic acids, and residual palladium catalysts.

Chemical Context & Impurity Profiling

When subjecting Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (1 ) to Suzuki coupling conditions (e.g., Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃), the crude reaction mixture typically contains a complex matrix of impurities.

Table 1: Critical Impurity Profile

| Impurity Type | Origin | Physicochemical Behavior | Separation Strategy |

| Des-bromo Analog | Protodebromination of 1 (Pd oxidative addition followed by reduction).[1] | Similar polarity to product; often co-elutes on silica.[1] | Crystallization is preferred; difficult to separate by flash chromatography.[1] |

| Homocoupled Biaryl | Oxidative coupling of the aryl boronic acid partner. | Generally less polar (lipophilic) than the ester product. | Flash Chromatography (elutes early) or wash with non-polar solvent (Heptane).[1] |

| Hydrolyzed Acid | Cleavage of tert-butyl ester (acidic workup or high T).[1] | Highly polar; streaks on silica; soluble in base.[1] | Acid/Base Extraction or reverse-phase chromatography.[1] |

| Residual Palladium | Catalyst decomposition.[1] | Colored (black/brown); toxic heavy metal.[1] | Scavenger Resins (Thiol/Thiourea) or activated carbon.[1] |

Visualization: Purification Logic Flow

The following diagram illustrates the decision tree for purifying crude Suzuki products derived from the title compound.

Figure 1: Strategic workflow for purifying 5-aryl-2-chloro-4-fluorobenzoate derivatives. The choice between chromatography and crystallization depends on scale and the specific des-bromo impurity levels.

Detailed Protocols

Protocol A: Flash Column Chromatography (Discovery Scale)

Best for: Rapid purification of <5g batches where yield is prioritized over cost.

Stationary Phase: High-performance spherical silica gel (20–40 µm).[1] Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).[1]

-

Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM).[1] Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load." This prevents band broadening.[1]

-

Gradient Setup:

-

0–5% EtOAc: Elute non-polar homocoupled biaryls (impurities).

-

5–15% EtOAc: Elute the target tert-butyl ester product.[1]

-

>20% EtOAc: Elute polar byproducts (phosphine oxides, hydrolyzed acids).

-

-

Detection: Monitor at 254 nm (aromatic) and 280 nm . The tert-butyl ester carbonyl is not strongly UV active, but the biaryl core will be.

Scientist's Note: If the des-bromo impurity co-elutes, switch the solvent system to Toluene/Heptane (0–50%) . The pi-pi interactions of toluene with the fluorinated ring can often resolve halo-analogs better than EtOAc.[1]

Protocol B: "Crash and Recrystallize" (Process Scale)

Best for: Batches >10g, removing des-bromo impurities, and achieving >99% purity.

The tert-butyl ester group renders the molecule highly lipophilic.[1] We utilize a solvent/anti-solvent system.[1]

Solvent System: Isopropyl Acetate (IPAc) / n-Heptane.[1]